C22 Ceramide

Beschreibung

Eigenschaften

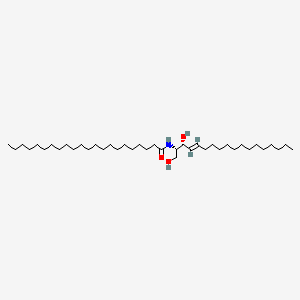

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of C22 Ceramide

De Novo Synthesis Pathway of Ceramides (B1148491)

The de novo synthesis of ceramides is a fundamental pathway that builds these molecules from simpler precursors, primarily in the endoplasmic reticulum (ER). nih.govnih.govresearchgate.net This pathway begins with the condensation of the amino acid serine and the fatty acid palmitoyl-CoA. nih.govresearchgate.net

Role of Serine Palmitoyltransferase (SPT)

The initial and rate-limiting step in the de novo synthesis of ceramides is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). jci.orgnih.gov SPT facilitates the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.govlife-science-alliance.org This reaction is a critical control point for the entire sphingolipid synthesis pathway. nih.govaacrjournals.org The activity of SPT can be inhibited by myriocin, a specific pharmacological inhibitor. jci.orgaacrjournals.org The SPT complex itself is composed of multiple subunits, with SPTLC1 and either SPTLC2 or SPTLC3 forming the catalytic core. life-science-alliance.orgbiorxiv.org The localization of SPT has been observed at the contact sites between the endoplasmic reticulum and mitochondria. life-science-alliance.org

Ceramide Synthases (CerS) and C22 Ceramide Specificity

Following the initial step by SPT, the newly formed sphingoid base undergoes a series of modifications. 3-ketodihydrosphingosine is reduced to dihydrosphingosine (also known as sphinganine). nih.govresearchgate.net This dihydrosphingosine is then acylated by a family of enzymes called ceramide synthases (CerS), which attach a fatty acyl-CoA to the sphingoid base, forming dihydroceramide (B1258172). researchgate.netfrontiersin.org The final step involves the introduction of a double bond into dihydroceramide by dihydroceramide desaturase to produce ceramide. nih.govfrontiersin.org

The diversity of ceramide species, particularly in their fatty acid chain length, is primarily determined by the specificity of the six different mammalian ceramide synthases (CerS1-6). frontiersin.orgmdpi.com Each CerS isoform exhibits a preference for fatty acyl-CoAs of a specific chain length. frontiersin.orgnih.gov

Ceramide Synthase 2 (CerS2) is the key enzyme responsible for the synthesis of very-long-chain ceramides, including this compound. frontiersin.orgwikipedia.orgfrontiersin.org CerS2 displays high selectivity for very-long-chain fatty acyl-CoAs, typically those with 22 to 24 carbons. frontiersin.orguniprot.orguniprot.org It is one of the most widely expressed CerS isoforms in the body. wikipedia.orgfrontiersin.org Studies using chimeric proteins have shown that the specificity of CerS for a particular acyl-CoA chain length is determined by a specific region within the enzyme's structure. nih.govnih.gov For instance, a small 11-residue loop has been identified as a key determinant of this specificity. nih.gov

| Ceramide Synthase Isoform | Preferred Fatty Acyl-CoA Chain Length |

| CerS1 | C18 |

| CerS2 | C22-C24 |

| CerS3 | C26-C34 |

| CerS4 | C18-C20 |

| CerS5 | C14-C16 |

| CerS6 | C14-C16 |

Table 1: Substrate specificity of mammalian Ceramide Synthases (CerS). frontiersin.orgmdpi.com

Salvage Pathway and this compound Generation

The salvage pathway provides an alternative route for ceramide generation by recycling sphingolipids that have been broken down. wikipedia.orgnih.gov This pathway is estimated to contribute significantly to sphingolipid biosynthesis, accounting for 50% to 90% of the total. wikipedia.orgnih.gov It involves the breakdown of complex sphingolipids back to their basic components, which can then be re-acylated to form ceramide. mdpi.comoatext.com

Sphingomyelin (B164518) Hydrolysis by Sphingomyelinases (SMases)

One of the major sources of recycled ceramides is the hydrolysis of sphingomyelin, a major phospholipid in the cell membrane. wikipedia.orgwikipedia.org This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases), which cleave sphingomyelin to yield ceramide and phosphocholine. researchgate.netmdpi.com This process can be activated by various cellular stressors. frontiersin.org There are different types of sphingomyelinases, categorized by their optimal pH for activity, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). researchgate.netfrontiersin.org The hydrolysis of sphingomyelin at the plasma membrane has been shown to result in the generation of long-chain ceramides, including C22:0 ceramide. nih.gov

Glycosphingolipid Degradation

Complex glycosphingolipids (GSLs), which are abundant on the cell surface, can also be broken down to generate ceramides. mdpi.comroyalsocietypublishing.org This degradation typically occurs in the lysosomes, where a series of enzymes sequentially remove the sugar moieties from the GSL. frontiersin.orgroyalsocietypublishing.org Once the carbohydrate chain is removed, the remaining ceramide can be further broken down or re-utilized. portlandpress.commdpi.com The degradation of GSLs ultimately yields ceramide, which can then be acted upon by ceramidases to produce sphingosine (B13886) and a free fatty acid. mdpi.comportlandpress.com This sphingosine can then be transported out of the lysosome and re-enter the ceramide synthesis pathway in the endoplasmic reticulum, a key part of the salvage pathway. mdpi.comresearchgate.net

This compound Catabolism

Conversion to Sphingosine by Ceramidase (CDase)

One of the fundamental metabolic routes for this compound is its hydrolysis into sphingosine and a free fatty acid (docosanoic acid), a reaction catalyzed by enzymes known as ceramidases (CDases). researchgate.net This catabolic process decreases the cellular concentration of ceramide, a molecule often linked to pro-apoptotic signaling. mdpi.comresearchgate.net The products of this reaction, sphingosine and its subsequent phosphorylated form, sphingosine-1-phosphate (S1P), are themselves potent signaling molecules involved in cell survival, proliferation, and growth. mdpi.comahajournals.orgavantiresearch.com

There are several types of ceramidases, distinguished by their optimal pH and subcellular location, including acid, neutral, and alkaline ceramidases. researchgate.net Acid ceramidase (AC), located in lysosomes, is crucial for the breakdown of ceramides delivered through degradative pathways. nih.govmdpi.com AC is considered a key enzyme in controlling the balance between ceramide and sphingosine/S1P levels. nih.gov While some ceramidases show preference for specific ceramide chain lengths, various isoforms can hydrolyze a range of ceramides, including very-long-chain species like C22. frontiersin.orgelifesciences.org For instance, ACER2, a type of alkaline ceramidase, is known to deacylate C22 ceramides. frontiersin.org

Conversion to Ceramide-1-Phosphate by Ceramide Kinase (CERK)

Alternatively, this compound can be phosphorylated by the enzyme Ceramide Kinase (CERK) to produce C22-Ceramide-1-Phosphate (C1P). wikipedia.orgmdpi.com This reaction converts the often pro-apoptotic ceramide into the pro-survival and pro-proliferative signaling molecule, C1P. mdpi.comfrontiersin.org CERK is the only enzyme known to catalyze this phosphorylation, making it a critical regulator of the cellular ceramide/C1P balance. wikipedia.orgfrontiersin.org

CERK is located at the trans-Golgi and can phosphorylate various ceramide species, including this compound, although its specificity for different chain lengths can vary. frontiersin.orgwikipedia.orguni-duesseldorf.de The conversion of ceramide to C1P is not only a key step in sphingolipid metabolism but also a significant event in cellular signaling, implicated in processes like inflammation and cell growth. frontiersin.orgmdpi.com By reducing ceramide levels and generating C1P, CERK activity can shift the cellular balance away from apoptosis and towards survival. pnas.orgplos.org

| Metabolic Pathway | Enzyme | Substrate | Product(s) | Cellular Significance |

|---|---|---|---|---|

| Hydrolysis | Ceramidase (CDase) | This compound | Sphingosine + Docosanoic Acid | Decreases pro-apoptotic ceramide; generates pro-survival sphingosine/S1P. mdpi.comahajournals.org |

| Phosphorylation | Ceramide Kinase (CERK) | This compound | C22-Ceramide-1-Phosphate (C1P) | Converts ceramide to a pro-survival/pro-inflammatory lipid mediator. frontiersin.orgmdpi.com |

Intracellular Trafficking and Compartmentalization of this compound

The function of this compound is intrinsically tied to its location within the cell. As a hydrophobic lipid, its movement between its site of synthesis in the endoplasmic reticulum (ER) and other organelles is a complex and regulated process involving specific transport proteins and vesicular pathways.

Role of Ceramide Transport Protein (CERT)

A primary mechanism for the non-vesicular transport of ceramide from the ER to the Golgi apparatus is mediated by the Ceramide Transport Protein (CERT). nih.govnih.gov CERT is a cytosolic protein that extracts newly synthesized ceramide from the ER membrane and delivers it to the trans-Golgi. nih.govmdpi.com This transport is a prerequisite for the conversion of ceramide into sphingomyelin, an essential component of cellular membranes and a key molecule in its own right. nih.govnih.gov

CERT's lipid transfer domain (the START domain) shows selectivity for the acyl chain length of the ceramide it transports. pnas.org While it is most efficient with ceramides containing C14 to C20 fatty acyl chains, it can transport C22 ceramides, albeit less efficiently. nih.govnih.govpnas.org This selectivity can influence the fatty acid composition of sphingomyelin within the cell. nih.gov Disruption of CERT-mediated transport can lead to ceramide accumulation in the ER, which has been linked to cellular stress and senescence. biorxiv.orgbiorxiv.org While CERT is a major pathway, CERT-independent transport mechanisms for very-long-chain ceramides also exist, ensuring their delivery to the Golgi for further processing. frontiersin.orgnih.gov

Subcellular Localization and Functional Implications

This compound is not uniformly distributed throughout the cell; its presence in specific organelles has distinct functional consequences.

Endoplasmic Reticulum (ER): As the primary site of de novo ceramide synthesis, the ER is where the journey of this compound begins. nih.govbiorxiv.org Accumulation of ceramide in the ER, potentially due to impaired transport, can trigger ER stress and cellular senescence. biorxiv.orgbiorxiv.org

Golgi Apparatus: Following transport from the ER by proteins like CERT, this compound reaches the Golgi. frontiersin.orgnih.gov Here, it serves as a substrate for the synthesis of complex sphingolipids, such as sphingomyelin and glucosylceramide, which are vital for membrane structure and cell growth. frontiersin.orgmdpi.com this compound can also be phosphorylated by CERK in the Golgi to form C1P. frontiersin.orguni-duesseldorf.de

Mitochondria: The accumulation of ceramides in mitochondria is a well-established trigger for apoptosis (programmed cell death). biorxiv.org Mitochondrial ceramide can form channels in the outer membrane, leading to the release of pro-apoptotic factors. biorxiv.org The localization of ceramide to mitochondria versus other compartments is a critical factor in determining cell fate. mdpi.combiorxiv.org

Plasma Membrane: this compound is a component of the plasma membrane, where it contributes to the formation of specialized microdomains known as lipid rafts. elifesciences.org These platforms are involved in clustering receptors and organizing signaling complexes, thereby influencing cellular responses to external stimuli. nih.govelifesciences.org

| Subcellular Location | Associated Function(s) |

|---|---|

| Endoplasmic Reticulum (ER) | Site of de novo synthesis; accumulation can cause ER stress. biorxiv.orgbiorxiv.org |

| Golgi Apparatus | Processing into complex sphingolipids (e.g., sphingomyelin); conversion to C1P. frontiersin.orguni-duesseldorf.de |

| Mitochondria | Induction of apoptosis via membrane channel formation. biorxiv.org |

| Plasma Membrane | Structural component; formation of signaling platforms (lipid rafts). elifesciences.org |

C22 Ceramide in Cellular Processes and Signaling Pathways

C22 Ceramide and Apoptosis

The role of this compound in apoptosis, or programmed cell death, is complex. It is implicated in the intrinsic pathway of apoptosis, which is centered on the mitochondria. Its actions can be both to promote and to regulate or even inhibit apoptotic events, particularly in comparison to other ceramides (B1148491) like C16-ceramide.

Activation of Caspases

The release of cytochrome c from the mitochondria into the cytosol is a key trigger for the activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the process of apoptosis. unimi.it While direct activation of caspases by C22-ceramide is not extensively documented, its role is primarily upstream. By participating in the regulation of MOMP and cytochrome c release, C22-ceramide influences the initiation of the caspase cascade. plos.orgmdpi.com

For example, the apoptosis induced by FTY720 in Kasumi-1 leukemia cells, which involves a significant increase in C22-ceramide, ultimately results in caspase-dependent cell death. plos.org The accumulation of C22-ceramide is an early event in this process, preceding the activation of caspases. plos.org This positions C22-ceramide as a contributor to the signaling events that lead to, rather than a direct participant in, the final execution phase of apoptosis involving caspase cleavage.

Interference with C16-Ceramide-Induced Channel Formation

One of the most distinct functions of C22-ceramide is its ability to interfere with the action of other ceramides. Very-long-chain ceramides, including C22, can disrupt the formation of large, stable pores by C16-ceramide in both liposomes and isolated mitochondrial membranes. glpbio.comdntb.gov.uadntb.gov.uanih.gov

| Ceramide Species | Effect on Mitochondrial Protein Release | Implication for Apoptosis |

| C16-Ceramide | Induces release of large proteins (e.g., 120 kDa SOX). mdpi.com | Potent inducer of MOMP. |

| C22-Ceramide | Does not induce release of large proteins; forms smaller channels. mdpi.compreprints.org | Less potent inducer of MOMP; may have a regulatory role. |

| C16 + C22 Mix | Reduces the propensity of C16-induced channel formation; may form smaller hybrid channels. mdpi.comglpbio.com | C22-Ceramide can interfere with and modulate C16-Ceramide-induced apoptosis. |

Regulation of Pro-apoptotic and Anti-apoptotic Proteins

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a central checkpoint for apoptosis, and ceramides are known to interact with this system. researchgate.netplos.org Anti-apoptotic proteins like Bcl-2 and Bcl-xL have been shown to directly bind to and promote the disassembly of ceramide channels in the mitochondrial membrane, thereby inhibiting apoptosis. researchgate.net

Conversely, ceramide can act synergistically with pro-apoptotic proteins like Bax to permeabilize the mitochondrial outer membrane. nih.govpreprints.org The anti-apoptotic protein Bcl2L13 has been identified as an inhibitor of Ceramide Synthase 2 (CerS2) and CerS6. researchgate.net By binding to and inhibiting CerS2, Bcl2L13 blocks the production of C22-ceramide, thereby preventing apoptosis in certain cancer cells. researchgate.net This finding implies that the activity of CerS2 and the subsequent production of C22-ceramide are pro-apoptotic in this context, highlighting the complexity of its role.

This compound in Autophagy and Mitophagy

Autophagy is a cellular process for degrading and recycling cellular components, which can be either a survival mechanism or a pathway to cell death. Mitophagy is the specific autophagic elimination of mitochondria. Ceramides, including C22-ceramide, have emerged as regulators of these processes. researchgate.netfrontiersin.org

Role in Melanosomal Autophagy (e.g., Ehux-C22)

A specific C22-ceramide compound, named Ehux-C22 , isolated from the marine microalga Emiliania huxleyi, has been identified as a potent inducer of melanosomal autophagy—the degradation of melanin-containing organelles—in B16 melanoma cells. mdpi.comresearchgate.net This process leads to a reduction in melanin (B1238610) levels.

The mechanism of action for Ehux-C22 is multifaceted and involves the modulation of key signaling pathways:

JNK/c-Jun Pathway: Ehux-C22 activates the c-Jun N-terminal kinase (JNK) pathway. researchgate.net This leads to the phosphorylation of the anti-apoptotic protein Bcl-2, causing the dissociation of the Beclin1/Bcl-2 complex. researchgate.net Freed Beclin1 is then able to participate in the initiation of autophagy.

miR-199a-3p/mTOR Pathway: Ehux-C22 upregulates a microRNA, miR-199a-3p. mdpi.comjensenlab.org This, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR), a central negative regulator of autophagy. mdpi.comglpbio.com The inhibition of mTOR activates the mTOR-ULK1 signaling pathway, promoting the expression of key autophagy-related genes such as ULK1, Beclin-1, and ATG5, and increasing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. mdpi.comglpbio.com

| Pathway Component | Effect of Ehux-C22 | Outcome |

| JNK | Activation researchgate.net | Phosphorylation of Bcl-2. researchgate.net |

| Beclin1/Bcl-2 Complex | Dissociation researchgate.net | Beclin1 is freed to initiate autophagy. researchgate.net |

| miR-199a-3p | Upregulation mdpi.comjensenlab.org | Inhibition of mTOR. mdpi.com |

| mTOR | Inhibition mdpi.comglpbio.com | Activation of ULK1 and downstream autophagy machinery. mdpi.com |

| Autophagy Markers (LC3-II, p62 degradation) | Increased mdpi.comresearchgate.net | Induction of melanosomal autophagy. mdpi.comresearchgate.net |

This compound in Cell Growth and Proliferation

The influence of ceramides on cell growth and proliferation is complex, with the effects often being dependent on the specific ceramide species, cell type, and context. While some ceramides are known to inhibit proliferation and induce cell death, the role of very-long-chain ceramides like this compound can be more nuanced. researchgate.netmdpi.commdpi.com

Research suggests that a decrease in very-long-chain ceramides, including C22:0, may actually enhance proliferation and migration in certain cancer cells, such as luminal B breast tumors. mdpi.com This indicates that maintaining appropriate levels of this compound is crucial for regulating normal cell growth. The balance between the generation of different ceramide species is critical, as an accumulation of pro-proliferative sphingolipids at the expense of anti-proliferative ceramides can drive tumor progression. mdpi.commdpi.com

Conversely, studies have shown that the induction of ceramide accumulation can lead to growth inhibition. researchgate.net For instance, treatment of human colorectal cancer cells with the natural compound Sparstolonin B resulted in a significant increase in intracellular levels of C18, C20, C22, and C24 ceramides, which was associated with reduced cell viability. mdpi.com This highlights the anti-proliferative potential of elevating this compound levels.

Table 1: Effect of Sparstolonin B on Ceramide Levels in HCT-116 Cells mdpi.com

| Ceramide Species | Fold Increase with Sparstolonin B |

| C18 Ceramide | 1.3 - 2.5 |

| C20 Ceramide | 1.3 - 2.5 |

| This compound | 1.3 - 2.5 |

| C24 Ceramide | 1.3 - 2.5 |

This table is based on data from a study where HCT-116 cells were treated with Sparstolonin B, leading to a significant increase in the levels of various ceramide species.

This compound in Cell Differentiation

Ceramides, as a class of lipids, are recognized for their important role in regulating cell differentiation. The specific functions of this compound in differentiation processes are an area of ongoing research, with evidence suggesting its involvement in the complex signaling networks that govern cell fate decisions. The generation of ceramides with specific acyl chain lengths, including C22, is carried out by a family of enzymes known as ceramide synthases (CerS). mdpi.com CerS2 is primarily responsible for the synthesis of very-long-chain ceramides, including C22 and C24 ceramides. mdpi.com

The process of differentiation often involves significant changes in membrane composition and signaling pathways, both of which can be influenced by the levels of specific ceramide species. nih.govscientificarchives.com

This compound in Inflammatory Responses

Ceramides are increasingly recognized as key players in the regulation of inflammation. sigmaaldrich.commdpi.com They can modulate inflammatory signaling pathways and the production of inflammatory mediators.

Ceramides can induce inflammation by activating the pro-inflammatory transcription factor NF-κB (nuclear factor-kappa B). mdpi.comnih.gov NF-κB controls the expression of genes encoding for a variety of pro-inflammatory molecules, including cytokines and chemokines. mdpi.com

Toll-like receptor 4 (TLR4) is a key modulator of ceramide biosynthesis and a critical component of the innate immune system. mdpi.comspandidos-publications.com Activation of TLR4 can lead to the activation of NF-κB and subsequent inflammatory responses. mdpi.comresearchgate.net Studies have shown that TLR4 agonists can induce the expression of enzymes involved in the de novo pathway of ceramide biosynthesis, resulting in increased cellular levels of ceramides. mdpi.com This establishes a feedback loop where TLR4 activation leads to increased ceramide production, which can further amplify inflammatory signaling.

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18. frontiersin.orgwjgnet.com Ceramides have been shown to be positive modulators of NLRP3 inflammasome assembly and activation. mdpi.comspandidos-publications.comnih.gov In macrophages, the accumulation of ceramides can activate the NLRP3 inflammasome, leading to the cleavage of caspase-1 and the subsequent secretion of mature IL-1β. mdpi.comfrontiersin.org This process contributes to the inflammatory cascade in various pathological conditions. spandidos-publications.comwjgnet.com

As a consequence of their ability to activate NF-κB and the NLRP3 inflammasome, ceramides can significantly modulate the production of various cytokines. The release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) is a hallmark of ceramide-mediated inflammation. mdpi.comspandidos-publications.comfrontiersin.org

Studies have demonstrated that ceramide can induce IL-6 gene expression and protein production. nih.gov While much of the research has utilized shorter-chain, cell-permeable ceramide analogs, the general principle of ceramide-induced cytokine production is well-established. nih.gov Furthermore, research has shown a correlation between specific ceramide species and cytokine levels. For example, in the context of Acid Ceramidase Deficiency (Farber Disease), a condition characterized by ceramide accumulation, IL-6 levels were found to be very strongly positively correlated with dihydroceramide (B1258172) C18 (dhC18-Cer). nih.gov Although this is not this compound, it highlights the intricate relationship between specific ceramide species and inflammatory cytokine profiles.

Table 2: Correlation of Cytokines with Ceramide Species in Farber Disease nih.gov

| Cytokine | Correlated Ceramide Species | Correlation Strength |

| MCP-1 | dhC22:1-Cer-1P | Strong Positive |

| IP-10 | C20:1-Cer | Very Strong Positive |

| IP-10 | dhC18-Cer | Strong Negative |

| IL-6 | dhC18-Cer | Very Strong Positive |

| IL-12 | dhC24:1-Cer | Moderate |

| IL-12 | aOH-C18-Cer | Strong |

| VEGF | dhC12-Cer | Strong Positive |

| VEGF | dhC24:1-Cer | Very Strong Positive |

| VEGF | aOH-C18-Cer | Very Strong Positive |

This table summarizes the observed correlations between various cytokines and ceramide species in plasma from patients with Farber Disease.

NLRP3 Inflammasome Activation

This compound in Stress Responses

This compound is implicated in cellular stress responses, particularly the mitochondrial-to-cytosolic stress response (MCSR). caymanchem.comfocusbiomolecules.commayflowerbio.com The MCSR is a signaling pathway that is activated in response to mitochondrial dysfunction. This compound has been identified as an endogenous signaling lipid that can specifically inhibit the MCSR. focusbiomolecules.com This inhibitory effect is observed without affecting the unfolded protein response within the mitochondria. focusbiomolecules.commayflowerbio.com

The acyl chain length of ceramides appears to be a critical determinant of their function in stress responses. For instance, this compound forms small channels in liposomes, which contrasts with the larger, expandable channels formed by C16 ceramide. caymanchem.com This difference in channel-forming properties may underlie the distinct roles of very-long-chain and long-chain ceramides in regulating mitochondrial-mediated apoptosis and other stress-induced cellular events. caymanchem.com

Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding, lipid synthesis, and calcium homeostasis. nih.gov The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, triggering the unfolded protein response (UPR). rupress.org Ceramide, being synthesized in the ER, plays a significant role in inducing ER stress. nih.govresearchgate.net An imbalance in ceramide levels, particularly an accumulation, can have detrimental effects on ER function, leading to apoptosis. researchgate.net

Research has shown that ceramides can directly influence ER stress effectors. nih.gov For instance, palmitate-induced ER stress in skeletal muscle can regulate systemic sphingolipid metabolism, leading to the accumulation of long-chain ceramides and the release of extracellular vesicles containing ceramides, which in turn induce the UPR in other cells. ijbs.com Conversely, some studies suggest that ER stress can also lead to ceramide production as a potential adaptive response. nih.gov The specific role of this compound in ER stress is an area of ongoing investigation, with evidence suggesting that the effects of ceramides on the ER are dependent on their acyl chain length. ijbs.com For example, while C16-ceramide has been shown to promote ER stress, very-long-chain ceramides synthesized by Ceramide Synthase 2 (CerS2) may protect against lipotoxic ER stress. ijbs.com

Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Excessive ceramide levels have been linked to increased oxidative stress through the production of ROS and alterations in mitochondrial function. frontiersin.org This can lead to the release of cytochrome c and subsequent mitochondrial dysfunction. frontiersin.org

Studies have demonstrated that specific ceramide species have defined roles in oxidative stress signaling. nih.gov For instance, in CerS2 null mice, which cannot synthesize C22-C24 ceramides, there is an elevation of C16-ceramide. nih.govnih.gov This shift in the ceramide profile leads to impaired mitochondrial complex IV activity, resulting in ROS generation and chronic oxidative stress. nih.govnih.gov Conversely, dietary this compound has been shown to enhance oxidative stress resistance in some models, suggesting a complex and context-dependent role. researchgate.net The accumulation of ceramides can also lead to the activation of NADPH oxidase, a key enzyme in ROS production. researchgate.netwjgnet.com

This compound Interaction with Other Signaling Molecules

Ceramides, including this compound, are central signaling molecules that interact with and influence various other signaling pathways.

Sphingosine-1-Phosphate (S1P): Ceramide and S1P often have opposing effects on cellular processes. Ceramide is a precursor for S1P through the action of ceramidases and sphingosine (B13886) kinases. nih.govnih.gov While ceramide is often associated with apoptosis and cell growth arrest, S1P typically promotes cell survival, proliferation, and angiogenesis. nih.govresearchgate.net The balance between ceramide and S1P levels is therefore critical in determining cell fate. researchgate.net

Akt/PKB: The Akt/protein kinase B (PKB) signaling pathway is a major regulator of cell growth, proliferation, and survival. frontiersin.org Ceramides are known to inhibit the Akt/PKB pathway. frontiersin.orgfrontiersin.org This inhibition can occur through the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt. frontiersin.orgfrontiersin.org C2-ceramide has been shown to decrease the levels of phosphorylated Akt/PKB, leading to reduced cell proliferation. researchgate.net The inhibition of the Akt/PKB pathway by ceramides can disrupt glucose uptake and contribute to insulin (B600854) resistance. frontiersin.org

Protein Phosphatase 2A (PP2A): PP2A is a major serine/threonine phosphatase that regulates numerous cellular processes. Ceramides are known to activate PP2A. preprints.orgcsic.es This activation can be a key mechanism through which ceramides exert their effects, such as the dephosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the inhibition of the Akt pathway. preprints.org Molecular docking studies have shown that ceramides, including C22-ceramide, can bind to the inhibitor 2 of PP2A (I2PP2A/SET), leading to the reactivation of PP2A and subsequent cell death. plos.orgplos.org

| Interacting Molecule | Effect of Interaction with Ceramide | Downstream Consequences |

| Sphingosine-1-Phosphate (S1P) | Ceramide can be converted to S1P, creating a critical balance between pro-apoptotic and pro-survival signals. nih.govresearchgate.net | Cell fate determination (apoptosis vs. survival and proliferation). nih.govresearchgate.net |

| Akt/Protein Kinase B (Akt/PKB) | Ceramide inhibits the Akt/PKB pathway, often through the activation of PP2A. frontiersin.orgfrontiersin.org | Reduced cell proliferation, impaired glucose uptake, and potential insulin resistance. frontiersin.orgresearchgate.net |

| Protein Phosphatase 2A (PP2A) | Ceramide activates PP2A by binding to its inhibitory subunit, I2PP2A/SET. preprints.orgplos.orgplos.org | Dephosphorylation of key signaling proteins like Akt and Bcl-2, leading to apoptosis and cell cycle arrest. preprints.org |

C22 Ceramide in Human Health and Disease

C22 Ceramide in Metabolic Diseases

Metabolic diseases, a cluster of conditions that disrupt normal metabolism, are a leading cause of morbidity and mortality worldwide. Emerging evidence has implicated very-long-chain ceramides (B1148491), including this compound, in the pathogenesis of these disorders.

The dysregulation of ceramide metabolism is increasingly recognized as a contributor to the development of type 2 diabetes (T2D) and insulin (B600854) resistance. Studies have shown that obese female children and adolescents with T2D have elevated plasma concentrations of C22:0 ceramide compared to their lean, healthy counterparts. researchgate.net These increased levels of C22:0 ceramide have been found to correlate with decreased adiponectin concentrations, a hormone that promotes insulin sensitivity, and increased markers of insulin resistance such as HOMA-IR. researchgate.net

In adult populations, the link between C22:0 ceramide and insulin resistance is also evident. One study observed that serum levels of C22:0 ceramide were inversely related to insulin sensitivity across a range of individuals from lean athletes to those with obesity and T2D. nih.gov Further research in patients with T2D has shown significantly higher levels of C22:0 ceramide in the lipoprotein-depleted fraction of their plasma compared to healthy controls. jst.go.jp Interestingly, in patients with newly diagnosed T2D, C22:0 ceramide has been found to positively correlate with total cholesterol and triglycerides, particularly in autoimmune diabetes. mdpi.com

Table 1: Association of C22:0 Ceramide with Diabetes Mellitus and Insulin Resistance

| Population Studied | Sample Type | Finding | Correlation | Reference |

|---|---|---|---|---|

| Obese female children and adolescents with T2D | Plasma | Higher concentrations of C22:0 ceramide compared to lean controls. | Correlated with decreased adiponectin and increased HOMA-IR, BMI Z-score, triglycerides, and fasting blood glucose. | researchgate.net |

| Adults spanning lean to obese with T2D | Serum | Inverse relationship between C22:0 ceramide levels and insulin sensitivity. | Negative correlation with insulin sensitivity. | nih.gov |

| Patients with Type 2 Diabetes | Plasma (lipoprotein-depleted fraction) | Significantly higher levels of C22:0 ceramide compared to healthy controls. | N/A | jst.go.jp |

| Adult patients with newly diagnosed diabetes | Serum | Positive correlation between Cer-C22:0 and total cholesterol and triglycerides in autoimmune diabetes. | Positive correlation with total cholesterol and triglycerides. | mdpi.com |

Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a severe form of fatty liver disease characterized by liver inflammation and damage. The accumulation of specific lipid species, including ceramides, is a key feature of MASH.

Studies have shown that the hepatic content of dihydroceramide (B1258172) 22:0 is increased in subjects with steatohepatitis. scielo.br Furthermore, lipidomic analyses of serum from women with morbid obesity have identified a profile of increased ceramides in those with MASH compared to those with a normal liver or simple steatosis. plos.orgajmc.com In a mouse model of diet-induced MASLD, a trend of increasing levels of hepatic C22:0 ceramide was observed, with the highest levels found in the groups fed a high-fat diet supplemented with fructose (B13574) or glucose. nih.gov These findings suggest that C22:0 ceramide accumulation in the liver is a feature of MASH progression. Some studies have also pointed to an increase in circulating levels of certain ceramides, including C22:0, in patients with advanced forms of MASH. cnr.it

Table 2: C22:0 Ceramide in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

| Study Type | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Clinical Study | Liver Tissue | Increased hepatic content of dihydroceramide 22:0 in subjects with steatohepatitis. | scielo.br |

| Lipidomic Analysis | Serum | Increased levels of ceramides in women with morbid obesity and MASH. | plos.orgajmc.com |

| Animal Model (mice) | Liver Tissue | Trend of increasing hepatic C22:0 ceramide levels with high-fat diet and sugar supplementation. | nih.gov |

| Clinical Review | Serum | Potential for increased circulating levels of C22:0 ceramide in advanced MASH. | cnr.it |

Diabetes Mellitus and Insulin Resistance

This compound in Cardiovascular Diseases

Cardiovascular diseases (CVD) remain the leading cause of death globally. The role of lipids, particularly ceramides, in the development and progression of CVD has been a major focus of research.

The relationship between C22:0 ceramide and heart failure is complex, with some studies suggesting a protective role. A large study involving two community-based cohorts, the Framingham Heart Study (FHS) and the Study of Health in Pomerania (SHIP), found that higher plasma ratios of C22:0/C16:0 ceramides were inversely associated with all-cause mortality. nih.govresearchgate.net This suggests that a relative abundance of very-long-chain ceramides like C22:0 compared to long-chain ceramides might be beneficial.

However, other research indicates a more nuanced or even detrimental role. One study noted that while several long- and very-long-chain ceramides were enriched in the serum of patients with heart failure, the specific contribution of C22:0 requires further investigation. mdpi.com Another study reported that while C16:0 ceramide was associated with an increased risk of heart failure, C22:0 ceramide was associated with a reduced risk. nih.gov

Table 3: C22:0 Ceramide and Heart Failure

| Study/Cohort | Finding | Association | Reference |

|---|---|---|---|

| FHS and SHIP Meta-analysis | Higher plasma C22:0/C16:0 ceramide ratio was inversely associated with all-cause mortality. | Inverse | nih.govresearchgate.net |

| Clinical Review | Enrichment of several very-long-chain ceramides in serum of heart failure patients. | Association | mdpi.com |

| Clinical Study | C22:0 ceramide was associated with a reduced risk of heart failure. | Inverse | nih.gov |

Atherosclerosis, the buildup of fats, cholesterol, and other substances in and on the artery walls, is a primary underlying cause of many cardiovascular events. Several studies have investigated the association between C22:0 ceramide and atherosclerosis.

A prospective study within the PREDIMED trial found that higher plasma concentrations of C22:0 ceramide were associated with an increased risk of cardiovascular disease, including nonfatal acute myocardial infarction, nonfatal stroke, or cardiovascular death. ahajournals.orgnih.gov The multivariable hazard ratio for the highest versus the lowest quartile of C22:0 ceramide was 1.91. ahajournals.orgnih.gov In a study of HIV-infected individuals, who are at an increased risk for CVD, higher baseline levels of C22:0 ceramide were associated with an increased risk of developing carotid artery plaque in univariate analyses, although this association was attenuated after adjusting for other CVD risk factors. nih.govahajournals.org Another study investigating patients with acute coronary syndrome (ACS) and metabolic syndrome (MS) found that levels of C22:0 ceramide were higher in the ACS-MS group compared to the ACS-nonMS group. ahajournals.org

Table 4: C22:0 Ceramide and Atherosclerosis

| Study/Cohort | Population | Finding | Hazard/Risk Ratio | Reference |

|---|---|---|---|---|

| PREDIMED Trial | High cardiovascular risk | Higher plasma C22:0 ceramide associated with increased CVD risk. | HR: 1.91 (Q4 vs Q1) | ahajournals.orgnih.gov |

| WIHS and MACS Cohorts | HIV-infected and uninfected individuals | Higher baseline C22:0 ceramide associated with increased risk of carotid plaque (univariate). | RR: 1.26 per SD increment | nih.govahajournals.org |

| Clinical Study | Acute Coronary Syndrome patients with/without Metabolic Syndrome | Higher C22:0 ceramide levels in patients with both ACS and MS. | N/A | ahajournals.org |

The endothelium, the thin layer of cells lining blood vessels, plays a crucial role in regulating vascular tone and health. Endothelial dysfunction is an early event in the development of atherosclerosis. Ceramides have been shown to impair endothelial function, partly by reducing the bioavailability of nitric oxide (NO), a key molecule for vasodilation.

Role in Atherosclerosis

This compound in Neurodegenerative Disorders

The role of this compound (Behenoyl-CoA) in Alzheimer's disease and dementia is a significant area of investigation, with studies suggesting its involvement in disease risk and progression. Research has indicated a strong association between elevated serum levels of various ceramides, including C22:0, and an increased risk of developing Alzheimer's disease. nih.gov In a population-based study of older women, high serum ceramide levels were linked to a greater risk of all-cause dementia, with a particularly strong correlation observed for Alzheimer's disease. nih.gov Notably, individuals in the lowest tertile for serum C22:0 ceramide levels did not show memory impairment over a nine-year follow-up period. tandfonline.com

Furthermore, in patients with amnestic Mild Cognitive Impairment (MCI), a condition often preceding Alzheimer's, higher baseline plasma levels of very-long-chain ceramides like C22:0 were predictive of future cognitive decline and loss of volume in the right hippocampus. nih.gov This suggests that disruptions in ceramide metabolism may be an early event in the pathogenesis of Alzheimer's. nih.gov While some studies have found lower levels of C22:0 ceramides in the plasma of MCI patients compared to both healthy controls and those with Alzheimer's disease, these very ceramides at higher baseline levels in the MCI group were harbingers of disease progression. nih.gov

The ratio of very-long-chain ceramides (like C22:0) to long-chain ceramides (like C16:0) in the blood has also emerged as a potential predictive biomarker. labmedica.com A higher ratio of C22:0/C16:0 was inversely associated with the incidence of dementia, suggesting a potentially protective role for very-long-chain ceramides in the context of dementia risk. labmedica.com

Table 1: this compound in Alzheimer's Disease and Dementia

| Research Area | Key Findings | References |

| Risk of Alzheimer's Disease | High serum levels of C22:0 ceramide are associated with an increased risk of Alzheimer's disease. nih.gov | nih.govtandfonline.com |

| Progression in Mild Cognitive Impairment (MCI) | Higher baseline plasma C22:0 ceramide levels in MCI patients predict subsequent cognitive decline and hippocampal volume loss. nih.gov | nih.gov |

| Ceramide Ratios and Dementia Risk | The ratio of C22:0/C16:0 ceramides in the blood is inversely associated with the risk of developing dementia. labmedica.com | labmedica.com |

Emerging evidence points to a significant connection between elevated levels of ceramides, including this compound, and the pathophysiology of cerebrovascular diseases such as stroke and cerebral small vessel disease (CSVD). nih.govnih.gov These diseases are characterized by abnormalities in cerebral blood flow and subsequent neurological damage. nih.gov

Studies have reported that plasma levels of C22:0 ceramide are higher in patients who have experienced a stroke compared to control subjects. ahajournals.org Furthermore, higher concentrations of C22:0 ceramide have been correlated with increased clinical severity of ischemic stroke and poorer functional outcomes three months post-stroke. nih.govmdpi.com

In the context of CSVD, which is a major contributor to stroke and vascular dementia, alterations in ceramide profiles are also observed. nih.gov While some research points to elevated levels of certain long-chain ceramides in CSVD, the specific role of this compound is part of a broader investigation into how different ceramide species contribute to the microstructural damage of cerebral white matter and other lesions characteristic of CSVD. nih.govahajournals.org The increase in ceramide levels can impact various brain cells, including endothelial cells, microglia, and neurons, suggesting that targeting ceramide synthesis could be a potential therapeutic avenue for cerebrovascular diseases. nih.govaginganddisease.org

Table 2: this compound in Cerebrovascular Diseases

| Disease | Association with this compound | References |

| Ischemic Stroke | Higher plasma levels of C22:0 ceramide are found in stroke patients and are associated with greater clinical severity and poor functional outcomes. nih.govahajournals.orgmdpi.com | nih.govahajournals.orgmdpi.com |

| Cerebral Small Vessel Disease (CSVD) | Altered ceramide profiles, including very-long-chain species, are implicated in the pathology of CSVD. nih.gov | nih.gov |

This compound, as a very-long-chain ceramide, is a critical component for the stability and proper function of myelin, the protective sheath surrounding nerve axons. biorxiv.orgnih.gov Myelin is exceptionally rich in lipids, particularly sphingolipids like galactosylceramide, which are predominantly synthesized from very-long-chain ceramides (C22-C24). biorxiv.orgnih.gov The length of the fatty acid chain of ceramides is crucial for myelin integrity. nih.gov

Research using mouse models has demonstrated the essential role of the enzyme ceramide synthase 2 (CerS2), which is responsible for producing C22-C24 ceramides. biorxiv.orgmpg.de Mice lacking CerS2 in myelinating cells (oligodendrocytes) exhibit a significant reduction in C22-C24 sphingolipids within the myelin sheath. biorxiv.org This deficiency leads to the formation of unstable myelin, progressive myelin loss, motor deficits, and ultimately, a shortened lifespan. biorxiv.orgmpg.de Even though the cells attempt to compensate by using shorter-chain ceramides, the resulting myelin is structurally compromised, highlighting the specific requirement for very-long-chain ceramides in maintaining myelin stability. biorxiv.orgbiorxiv.org The altered myelin structure can trigger an inflammatory response from microglia, further contributing to the neurological phenotype. biorxiv.orgbiorxiv.org These findings underscore the importance of this compound in the structural integrity of myelin and the prevention of neurological disorders associated with demyelination. oup.com

Table 3: this compound in Myelin Stability

| Aspect | Role of this compound | Consequence of Deficiency | References |

| Myelin Composition | Essential for the synthesis of major myelin sphingolipids like galactosylceramide. biorxiv.orgnih.gov | Altered lipid composition with a reduction in very-long-chain fatty acids. biorxiv.orgmpg.de | biorxiv.orgnih.govmpg.de |

| Myelin Stability | Crucial for maintaining the structural integrity and long-term stability of the myelin sheath. biorxiv.orgmpg.de | Progressive myelin degeneration, demyelination, and motor deficits. biorxiv.orgmpg.de | biorxiv.orgmpg.de |

| Neurological Phenotype | Supports proper neurological function by ensuring stable myelination. biorxiv.org | Leads to ataxia, motor deficits, and reduced lifespan in mouse models. biorxiv.org | biorxiv.org |

Cerebrovascular Diseases (e.g., Stroke, Cerebral Small Vessel Disease)

This compound in Cancer Biology

Ceramides are well-established as bioactive lipids that can induce apoptosis, or programmed cell death, in cancer cells, including those of the colon. researchgate.netpreprints.org The accumulation of ceramides is a key signaling event in the apoptotic pathway, triggered by various stimuli such as chemotherapeutic drugs. preprints.orgpreprints.org While the general role of ceramides in promoting apoptosis in colon cancer is recognized, the specific contribution of this compound is part of a more complex picture involving ceramides with different fatty acid chain lengths. researchgate.net

Studies have shown that the balance between long-chain (e.g., C16-C22) and very-long-chain (e.g., >C22) ceramides can have differential effects on cancer cell fate. researchgate.net While an increase in total ceramide levels is generally pro-apoptotic, the specific ceramide species that accumulate can vary. For instance, treatment of colon cancer cells with certain chemotherapeutic agents can lead to the synthesis of various ceramide species. preprints.org The induction of apoptosis in colon cancer cells is often linked to the de novo synthesis of ceramides. researchgate.net While direct evidence specifically highlighting the accumulation of this compound during apoptosis in colon cancer cells is part of a broader spectrum of ceramide changes, the involvement of very-long-chain ceramides in cellular processes like apoptosis is an area of active research. preprints.orgmdpi.com

The role of this compound in breast cancer is multifaceted, with evidence suggesting it can influence cell proliferation and migration. nih.govmdpi.com Studies have revealed that the levels of very-long-chain ceramides, including C22:0, are altered in breast cancer. nih.govresearchgate.net

One line of research indicates that decreased levels of very-long-chain ceramides (C20:0, C22:0, C24:0, and C26:0) may enhance proliferation and migration in luminal B breast tumors. nih.gov This has been linked to an alternative splicing of the CERS2 gene, which is responsible for synthesizing these ceramides, and is associated with a poorer prognosis in this subtype. nih.govresearchgate.net

Table 4: this compound in Breast Cancer

| Process | Role of this compound | Key Findings | References |

| Cell Proliferation and Migration | Decreased levels of very-long-chain ceramides (including C22:0) are associated with enhanced proliferation and migration in luminal B breast cancer. nih.govresearchgate.net | An alternative splicing of the CERS2 gene is linked to lower C22:0 levels and a poor prognosis in luminal B tumors. nih.govresearchgate.net | nih.govresearchgate.net |

| Tumor Tissue Levels | C22:0 ceramide levels are significantly higher in breast cancer tissue compared to normal tissue. nih.goviiarjournals.org | Higher ceramide levels are associated with less aggressive tumor phenotypes. nih.gov | nih.goviiarjournals.org |

Table 5: Compound Names

| Abbreviation | Full Name |

| C16:0 Ceramide | Palmitoyl-CoA |

| C22:0 Ceramide | Behenoyl-CoA |

| C24:0 Ceramide | Lignoceroyl-CoA |

| CERS2 | Ceramide Synthase 2 |

| CSVD | Cerebral Small Vessel Disease |

| MCI | Mild Cognitive Impairment |

| GalCer | Galactosylceramide |

Role in Other Cancer Types (e.g., Head and Neck Cancers)

The role of specific ceramide species, distinguished by their fatty acid chain length, is increasingly recognized as a critical factor in cancer biology, with different ceramides often having distinct or even opposing functions. nih.gov While research into this compound (N-docosanoyl-sphingosine) is ongoing, several studies have begun to elucidate its context-dependent role in various malignancies, including head and neck cancers.

In head and neck squamous cell carcinoma (HNSCC), the balance between different ceramide species appears to be crucial for tumor development. preprints.org While some studies have highlighted the importance of C16 and C18 ceramides in HNSCC progression and suppression, respectively, the broader sphingolipid profile, including very-long-chain ceramides like C22, is an area of active investigation. nih.govnih.gov For instance, research has shown that Ceramide Synthase 2 (CerS2), the enzyme responsible for synthesizing very-long-chain ceramides including C22 and C24 ceramides, is often downregulated in many cancers. mdpi.com This downregulation can have significant consequences. Mice deficient in CerS2 have shown increased susceptibility to colon carcinoma induced by azoxymethane (B1215336) and colitis induced by dextran (B179266) sodium sulfate. mdpi.com

In colon cancer cells, the accumulation of C18, C22, C24, and C26 ceramides has been observed in cells undergoing apoptosis, suggesting a pro-apoptotic role for these very-long-chain species in this context. gavinpublishers.com Conversely, in certain types of breast cancer, the opposite effect has been noted. Decreased levels of very-long-chain ceramides, including C20:0, C22:0, C24:0, and C26:0, have been linked to enhanced proliferation and migration in luminal B breast tumors. nih.gov

Further highlighting its diverse roles, one study on isolated mitochondria found that C22-ceramide forms significantly smaller channels than C16-ceramide, which has implications for its ability to induce the release of mitochondrial proteins like cytochrome c, a key step in apoptosis. preprints.org In endometrial cancer, a significant positive correlation was observed between the levels of C22:0-Cer and total oxidative status, a measure of cellular stress. researchgate.net

These findings underscore that the function of this compound in cancer is not uniform but is highly dependent on the cancer type, the cellular context, and its relative abundance compared to other sphingolipids. preprints.orgnih.gov

Table 1: Research Findings on this compound in Various Cancer Types

| Cancer Type | Research Finding | Implied Role of this compound | Source(s) |

| Colon Cancer | Accumulation of C22, C24, and other ceramides was identified in apoptotic colon cancer cells. gavinpublishers.com CerS2 (enzyme for C22 synthesis) deficient mice are more susceptible to induced colon carcinoma. mdpi.com | Pro-apoptotic; potential tumor suppressor. | mdpi.comgavinpublishers.com |

| Breast Cancer | Decreased levels of very long-chain ceramides (including C22:0) are associated with enhanced proliferation and migration in luminal B tumors. nih.gov | Tumor suppressive; loss may promote proliferation. | nih.gov |

| Head and Neck Cancer (HNSCC) | The overall balance of ceramide species (C16, C18, etc.) is critical. preprints.orggavinpublishers.com CerS2, which produces this compound, is noted to be downregulated in many cancers. mdpi.com | Role is complex and related to the balance with other ceramides. | preprints.orgmdpi.comgavinpublishers.com |

| Endometrial Cancer | A strong positive correlation was found between C22:0-Cer levels and total oxidative status (TOS) in cancer patients. researchgate.net | Associated with cellular stress. | researchgate.net |

Targeting this compound Metabolism in Cancer Therapy

Given the tumor-suppressive roles observed for C22 and other very-long-chain ceramides in several cancers, manipulating their metabolic pathways has emerged as a promising therapeutic strategy. nih.govresearchgate.net The overarching goal of these approaches is to increase the intracellular concentration of pro-apoptotic ceramides like this compound within cancer cells, thereby tipping the cellular balance towards cell death. nih.gov This can be achieved through several mechanisms, primarily by activating ceramide synthesis or inhibiting its degradation. nih.gov

A key focus of these therapeutic strategies is the regulation of the enzymes that control ceramide levels. mdpi.com

Activating Ceramide Synthase 2 (CerS2): CerS2 is the primary enzyme responsible for the synthesis of C22 and other very-long-chain ceramides. mdpi.commdpi.com Since CerS2 expression is often reduced in cancers like liver and colon cancer, strategies aimed at restoring or enhancing its activity could selectively increase this compound levels in tumor cells, potentially inhibiting growth and inducing apoptosis. mdpi.com Developing small molecules or genetic therapies to upregulate CerS2 function is a key area of preclinical research. preprints.orgnih.gov

Inhibiting Ceramide Degradation: Another approach is to prevent the breakdown of this compound. Enzymes such as acid ceramidase (A-CDase) catabolize ceramides into sphingosine (B13886), which can then be converted to the pro-survival molecule sphingosine-1-phosphate (S1P). gavinpublishers.com Inhibiting A-CDase causes ceramide to accumulate. While inhibitors like ceranib-2 and DM102 are not specific to the fatty acid chain length of the ceramide, their use can lead to a general increase in all ceramides, including C22, contributing to an anti-cancer effect. gavinpublishers.com

Modulating the Ceramide/S1P Rheostat: The balance between pro-apoptotic ceramide and pro-survival S1P is a critical determinant of cell fate. gavinpublishers.com Many cancer therapeutics, including established drugs and novel agents, are now understood to function, at least in part, by shifting this balance to increase the ceramide-to-S1P ratio. nih.govgavinpublishers.com Targeting the enzymes that control this balance, such as sphingosine kinases (which produce S1P) and ceramidases (which break down ceramide), is a viable strategy to enhance the cytotoxic effects of this compound. mdpi.commdpi.com

Combination Therapies: Targeting this compound metabolism may be most effective when combined with other cancer treatments. nih.gov For example, increasing this compound levels could sensitize cancer cells to traditional chemotherapeutic agents or immunotherapies. nih.govnih.gov The use of ceramide modulators alongside apoptosis inducers or anti-angiogenic drugs offers the potential for synergistic anti-tumor effects. nih.gov

Research into specific, targeted delivery of this compound or modulators of its metabolism is essential to maximize efficacy while minimizing off-target effects. researchgate.netnih.gov

Table 2: Strategies for Targeting this compound Metabolism in Cancer Therapy

| Therapeutic Strategy | Molecular Target | Mechanism of Action | Desired Outcome in Cancer Cells | Source(s) |

| Activation of Synthesis | Ceramide Synthase 2 (CerS2) | Upregulate the enzyme that specifically synthesizes C22 and other very-long-chain ceramides. mdpi.commdpi.com | Increased intracellular levels of this compound, leading to apoptosis and growth inhibition. | mdpi.commdpi.com |

| Inhibition of Degradation | Acid Ceramidase (A-CDase) | Block the breakdown of ceramide into sphingosine, preventing its conversion to pro-survival S1P. gavinpublishers.com | Accumulation of total ceramides, including C22, to induce cell death. | gavinpublishers.com |

| Modulation of Sphingolipid Rheostat | Sphingosine Kinases (SphK), Ceramidases | Inhibit enzymes that produce pro-survival S1P or degrade pro-apoptotic ceramide. mdpi.commdpi.com | Shift the ceramide/S1P balance in favor of ceramide, promoting apoptosis. | nih.govmdpi.commdpi.com |

| Combination Therapy | Multiple Pathways | Use ceramide modulators in conjunction with chemotherapy, immunotherapy, or other targeted agents. nih.gov | Enhance the sensitivity of cancer cells to treatment and achieve synergistic anti-tumor effects. | nih.govnih.govnih.gov |

Methodologies for C22 Ceramide Research

Analytical Techniques for C22 Ceramide Quantification

Accurate measurement of this compound within biological samples is critical for understanding its physiological and pathological significance. The complexity of lipid profiles in cells and tissues necessitates highly sensitive and specific analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of this compound and other ceramide species. mdpi.comcreative-proteomics.com This powerful technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry. mdpi.comcreative-proteomics.com In a typical workflow, lipids are extracted from a biological sample, such as plasma, tissue homogenates, or cultured cells. researchgate.netnih.gov The extract is then subjected to liquid chromatography, often using a reversed-phase column, to separate the different lipid classes and individual molecular species based on their hydrophobicity. researchgate.net

Following chromatographic separation, the eluted molecules are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) is then employed for precise identification and quantification. creative-proteomics.com This involves selecting the precursor ion corresponding to this compound, fragmenting it, and detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in complex biological matrices. researchgate.net For instance, a validated LC-MS/MS method has been developed for the determination of very-long-chain ceramides (B1148491), including C22:0, in human plasma, demonstrating a linear dynamic range of 0.02–4 μg/ml for C22:0 ceramide. exlibrisgroup.com This high-throughput assay enables the processing of approximately 200 samples per day. exlibrisgroup.com Researchers have utilized LC-MS/MS to quantify plasma C22:0 ceramides in large cohort studies to investigate their association with cardiovascular diseases. google.comwustl.edu

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is another widely used method for the quantification of ceramides, including this compound. nih.govresearchgate.net This technique often requires the derivatization of the ceramide molecule with a fluorescent tag to enable sensitive detection. nih.govresearchgate.net A common derivatizing agent is anthroyl cyanide, which reacts with the hydroxyl group of the ceramide. nih.govresearchgate.netcapes.gov.br

The derivatized ceramides are then separated by reversed-phase HPLC, which can resolve different ceramide molecular species based on the length and saturation of their N-acyl chains. nih.govresearchgate.netcapes.gov.br For example, this method has been shown to successfully separate saturated N-acyl chain ceramides including C16, C18, C20, C22, and C24 species. nih.govresearchgate.netcapes.gov.br The separated fluorescent derivatives are then detected by a fluorescence detector, offering a high degree of sensitivity with a lower detection limit below 1 picomole. nih.govcapes.gov.br This method has been applied to analyze the molecular species of ceramides in cultured cells, such as U937 cells. nih.govcapes.gov.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Genetic and Pharmacological Manipulation of this compound Levels

To investigate the specific functions of this compound, researchers often manipulate its intracellular levels through genetic and pharmacological approaches. These strategies target the enzymes responsible for its synthesis and metabolism.

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base to form ceramide, with each enzyme exhibiting specificity for fatty acyl-CoAs of different chain lengths. spandidos-publications.comnih.gov CerS2 is primarily responsible for the synthesis of very-long-chain ceramides, including C22 and C24 ceramides. spandidos-publications.comfrontiersin.orgfrontiersin.org

Genetic manipulation of CerS2 expression is a powerful tool to study the role of this compound. Overexpression of CerS2 in cellular models leads to a significant increase in the levels of C22 and C24 ceramides. preprints.org For instance, overexpression of CerS2 in HeLa cells resulted in increased C22-ceramide levels and offered partial protection from radiation-induced apoptosis. spandidos-publications.com Conversely, genetic silencing or knockout of the CERS2 gene results in a marked decrease in these very-long-chain ceramides. frontiersin.org

Pharmacological inhibitors of ceramide synthases, such as Fumonisin B1, are also used to broadly inhibit ceramide synthesis and study the consequences of reduced ceramide levels. nih.govnih.gov However, these inhibitors are not specific to a single CerS isoform.

Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin (B164518) to generate ceramide and phosphocholine. mdpi.comnih.gov The activation of SMases, particularly acid sphingomyelinase (A-SMase) and neutral sphingomyelinase (N-SMase), can lead to a rapid increase in cellular ceramide levels. spandidos-publications.comnih.gov

Pharmacological agents can be used to modulate SMase activity. For example, treating cells with bacterial sphingomyelinase directly increases ceramide levels at the plasma membrane, which has been used to study the role of ceramide in HIV-1 infection. pnas.org Conversely, genetic approaches, such as using T cells from mice with a specific deficiency in acid sphingomyelinase (Asm-deficient), lead to reduced ceramide levels and have been instrumental in demonstrating the role of ceramide in T cell function and tumor control. elifesciences.org While SMase modulation affects the total ceramide pool, the resulting ceramide profile, including the proportion of this compound, will depend on the initial sphingomyelin composition of the cell.

Ceramide Synthase Inhibition/Overexpression

In Vitro Cellular Models for this compound Studies

A variety of in vitro cellular models are employed to investigate the specific roles of this compound in different biological contexts. The choice of cell line is often dictated by the biological question being addressed.

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have been used as a model to study the role of ceramide accumulation in ischemia/reperfusion injury. researchgate.net In these cells, an increase in very-long-chain ceramides, including C22:0, was observed following reperfusion. researchgate.net Mouse melanoma B16 cells have been utilized to investigate the effect of a C22-ceramide compound on melanosomal autophagy. nih.gov In the context of cancer research, various cell lines are used. For example, MCF-7 breast cancer cells have been used to study the effects of ceramide synthase 4 overexpression. nih.gov Chronic myeloid leukemia K562 cells have been employed to demonstrate the role of CerS1-mediated C18-ceramide synthesis in imatinib-induced apoptosis. preprints.org

Hepatocyte cell lines like Hep3B are used to study the role of ceramides in hepatic inflammation. spandidos-publications.com C2C12 myotubes serve as a model for studying palmitate-induced insulin (B600854) resistance and the role of ceramide in this process. scientificarchives.commdpi.com T-lymphocytes are used to understand how ceramide levels, modulated by acid sphingomyelinase or acid ceramidase, impact T cell activation and function. elifesciences.org

These diverse cellular models, in combination with the analytical and manipulative techniques described above, provide a robust framework for dissecting the multifaceted roles of this compound in health and disease.

In Vivo Animal Models for this compound Research

In vivo animal models are indispensable for elucidating the physiological and pathophysiological roles of this compound in complex biological systems. These models, primarily involving genetically modified rodents and other organisms, allow researchers to investigate the systemic effects of altered this compound levels, which is unachievable through in vitro studies alone.

A predominant strategy in this compound research involves the use of knockout mice for Ceramide Synthase 2 (CerS2). CerS2 is the primary enzyme responsible for the synthesis of very-long-chain (VLC) ceramides, including those with C20, C22, C24, and C24:1 acyl chains. nih.gov By inactivating the Cers2 gene, scientists can create models that are deficient in C22 and other VLC ceramides, thereby revealing their essential functions.

CerS2-Deficient Mouse Models

Mice with a homozygous knockout of Cers2 exhibit a range of severe phenotypes, underscoring the importance of VLC ceramides in multiple organs. These animals develop progressive hepatopathy, myelin sheath defects, and cerebellar degeneration. nih.gov From around seven months of age, Cers2-deficient mice develop hepatocellular carcinomas. nih.govnih.gov The liver pathology is linked to significant changes in the sphingolipid profile, including not only the expected reduction in C22-C24 ceramides but also a compensatory increase in C16-ceramides and sphinganine. frontiersin.orgresearchgate.net This shift in ceramide acyl-chain length is believed to contribute to mitochondrial dysfunction. frontiersin.org

Heterozygous Cers2 knockout mice present a more moderate pathology and have proven useful in studying diet-induced metabolic diseases. frontiersin.org When fed a high-fat diet (HFD), these mice exhibit exacerbated liver damage, impaired glucose tolerance, and decreased insulin sensitivity compared to wild-type mice on the same diet. frontiersin.org These metabolic disturbances are associated with reduced VLC ceramide levels and a corresponding increase in C16-ceramide, mimicking the lipid profile seen in diet-induced non-alcoholic fatty liver disease (NAFLD). frontiersin.orgresearchgate.net

Neurodegeneration Research Models

Animal models of neurodegenerative diseases have also been employed to study the role of this compound. In the 5xFAD mouse model of Alzheimer's disease (AD), an accumulation of C22:0 ceramide species has been documented in isolated brain mitochondria. frontiersin.org Furthermore, elevated plasma ratios of very-long-chain (C22-C24) to long-chain (C16-C18) ceramides have been associated with AD susceptibility. frontiersin.org In contrast, one study using the APP(SL)/PS1Ki mouse model of AD did not observe an accumulation of ceramides in disease-associated brain regions, leading to the hypothesis that ceramide accumulation may be linked to the degree of neuronal loss, which varies between different AD models. researchgate.net

Metabolic and Skin Barrier Research Models

Beyond genetic models, diet-induced models are common. In rodents, HFDs have been shown to increase C22:0 ceramide levels specifically in the liver. nih.gov The db/db mouse, a model for type 2 diabetes, displays a significant enrichment of ceramides with shorter chains (≤C22) in the skin epidermis, which is distinct from the lipid alterations seen in other inflammatory skin conditions. biomolther.org

Mice are also standard models for investigating the skin's permeability barrier, where very-long-chain ceramides are critical. acs.orgnih.gov While direct in vivo studies focusing solely on this compound's role in the skin barrier are complex, the broader study of VLC ceramides in these models provides crucial context. pnas.org

Caenorhabditis elegans as a Model Organism

The nematode C. elegans has been used to investigate the specific effects of this compound on aging and stress responses. In these organisms, dietary supplementation with this compound was shown to extend lifespan and enhance resistance to oxidative stress. researchgate.net Notably, this effect was specific to this compound, as supplementation with C20 or C24 ceramides did not yield the same benefits. researchgate.net

The following table summarizes key findings from various in vivo animal models used in this compound research.

| Animal Model | Research Area | Key Findings Related to this compound | Citations |

|---|---|---|---|

| CerS2 Knockout Mouse (Homozygous) | Hepatology, Neurology | Showed deficiency in C22-C24 ceramides. Developed severe hepatopathy, hepatocellular carcinoma, myelin sheath defects, and cerebellar degeneration. | nih.govnih.govresearchgate.net |

| CerS2 Knockout Mouse (Heterozygous) on HFD | Metabolic Disease | Exhibited increased liver damage, impaired glucose tolerance, and reduced insulin sensitivity, associated with a decrease in VLC ceramides (including C22) and an increase in C16-ceramide. | frontiersin.org |

| 5xFAD Mouse | Neurodegeneration (Alzheimer's Disease) | Accumulation of C22:0 ceramide species was observed in brain mitochondria. | frontiersin.org |

| Rodents on High-Fat Diet (HFD) | Metabolic Disease | Demonstrated an increase in C22:0 ceramide levels in the liver. | nih.gov |

| db/db Mouse | Metabolic Disease (Type 2 Diabetes) | Showed significant enrichment of ceramides with chain lengths ≤C22 in the skin epidermis. | biomolther.org |

| Caenorhabditis elegans | Aging, Stress Response | Dietary supplementation with this compound (but not C20 or C24) extended lifespan and enhanced oxidative stress resistance. | researchgate.net |

Q & A

Q. How can researchers resolve contradictory findings regarding this compound’s association with cardiometabolic diseases across epidemiological and experimental studies?

- Methodological Answer : Discrepancies may arise from confounding variables (e.g., diet, genetic background) or analytical bias. Use Mendelian randomization (MR) to assess causal relationships, leveraging GWAS data (e.g., rs117363823 linked to elevated C22:0 ceramide levels ). Experimental validation in isogenic cell lines can clarify context-dependent effects .

Q. What experimental controls are critical when investigating this compound’s pro-apoptotic vs. homeostatic roles in cell fate decisions?

- Methodological Answer : Include ceramide synthase inhibitors (e.g., fumonisin B1) and ceramidase activators (e.g., acid ceramidase) to modulate endogenous levels. Use fluorescent analogs (e.g., BODIPY-C12 ceramide) for real-time tracking. Ensure lipid-free culture media to avoid exogenous interference .

Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) elucidate this compound’s interaction networks in disease pathogenesis?

- Methodological Answer : Integrate untargeted lipidomics with RNA-seq to identify co-regulated pathways. For example, NetCoupler analysis links C22:0 ceramide to T2D risk via dihydroceramide desaturase 1 (DES1) activity . Spatial omics (MALDI-TOF imaging) can map ceramide distribution in tissues .

Q. What strategies improve reproducibility in studies of this compound’s biophysical properties (e.g., membrane permeability, phase behavior)?

- Methodological Answer : Standardize lipid vesicle preparation (e.g., extrusion vs. sonication) and buffer conditions (pH, ionic strength). Use atomic force microscopy (AFM) or neutron scattering to validate membrane structural changes. Report purity (>98% via HPLC) and storage conditions (-80°C in argon-flushed vials) .

Data Analysis & Interpretation

Q. How should researchers statistically adjust for covariates (e.g., diet, BMI) in observational studies linking this compound to clinical outcomes?

- Methodological Answer : Employ multivariable linear regression with backward elimination, including covariates like LDL-C and vegetable intake (negatively correlated with C22:0 ceramide ). Sensitivity analyses (e.g., E-value estimation) quantify unmeasured confounding .

Q. What computational tools are available to model this compound’s molecular interactions (e.g., with MCSR or mitochondrial proteins)?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS, CHARMM) predict binding affinities and conformational changes. Docking software (AutoDock Vina) can identify interaction sites with MCSR, validated via surface plasmon resonance (SPR) .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?